molecular formula C10H13N B1582249 N,N-Dimethyl-4-vinylaniline CAS No. 2039-80-7

N,N-Dimethyl-4-vinylaniline

Cat. No.: B1582249
CAS No.: 2039-80-7
M. Wt: 147.22 g/mol
InChI Key: GQWAOUOHRMHSHL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-vinylaniline: is an organic compound with the molecular formula C10H13N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of 4-vinylaniline: One common method involves the alkylation of 4-vinylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of 4-vinylbenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of N,N-Dimethyl-4-vinylaniline often involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-4-vinylaniline can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form N,N-dimethyl-4-ethylamine.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-4-ethylamine.

    Substitution: N,N-Dimethyl-4-nitroaniline, N,N-Dimethyl-4-sulfonylaniline, and N,N-Dimethyl-4-halogenaniline.

Scientific Research Applications

N,N-Dimethyl-4-vinylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and copolymers.

    Biology: It is used in the study of enzyme interactions and as a substrate in various biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-vinylaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The vinyl group allows for polymerization reactions, making it useful in the production of polymers.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the vinyl group, making it less reactive in polymerization reactions.

    4-Vinylaniline: Lacks the dimethyl groups on the nitrogen, affecting its nucleophilicity and reactivity.

    N,N-Dimethyl-4-ethylaniline: Has an ethyl group instead of a vinyl group, affecting its reactivity in polymerization and other reactions.

Uniqueness: N,N-Dimethyl-4-vinylaniline is unique due to the presence of both the dimethylamino group and the vinyl group, which confer distinct reactivity patterns and make it versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-ethenyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWAOUOHRMHSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-45-6
Record name Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=24936-45-6
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DSSTOX Substance ID

DTXSID30174329
Record name p-(Dimethylamino)styrene
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-80-7
Record name 4-Ethenyl-N,N-dimethylbenzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2039-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Dimethylaminostyrene
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Record name 4-ethenyl-N,N-dimethylaniline
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Record name N,N-Dimethyl-4-vinylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dimethyl-4-vinylaniline in the synthesis of amorphous GaN nanoparticles?

A: In the study by [], this compound is a key component of the polymer matrix used to synthesize amorphous GaN nanoparticles. Specifically, it is part of a polystyrene–poly(this compound) copolymer. Cyclotrigallazane, the precursor to GaN, is incorporated into this copolymer. Upon thermal decomposition of cyclotrigallazane, amorphous GaN nanoparticles form in situ within the polymer matrix []. The resulting composite material consists of well-dispersed amorphous GaN nanoparticles with an average diameter of approximately 40 nm []. While the exact mechanism of interaction is not fully elaborated upon in this study, the presence of the copolymer seems crucial for both the formation and size control of the nanoparticles.

Q2: What is known about the structure and properties of this compound?

A2: this compound is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is characterized by a vinyl group (-CH=CH2) attached to the para position of an N,N-dimethylaniline moiety. This structure suggests it can readily undergo polymerization, which is exploited in the formation of the polystyrene copolymer used in the study.

Q3: Are there alternative methods for synthesizing GaN nanoparticles, and how do they compare to the method using this compound?

A: Yes, various methods exist for synthesizing GaN nanoparticles, including chemical vapor deposition, molecular beam epitaxy, and sol-gel methods. The advantage of the method described in [] lies in its relative simplicity and the ability to control the size and dispersion of the GaN nanoparticles within the polymer matrix. This in situ synthesis within a polymer host offers potential for developing new composite materials with tailored optical properties, as demonstrated by the blue luminescence observed from the amorphous GaN nanoparticles.

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